![molecular formula C15H12N2O3 B5528051 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5528051.png)
2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol
説明
The compound of interest belongs to the 1,3,4-oxadiazole family, which is known for its versatile chemical properties and potential applications in various fields. These compounds are synthesized through cyclization reactions involving appropriate precursors and conditions.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including derivatives similar to the compound , typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of condensing agents. For example, compounds with related structures have been synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride, highlighting the typical methodologies employed in synthesizing such compounds (Shakir, Abdulla, & Ariffin, 2014).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HRMS. These studies provide detailed information on the molecular geometry, bond lengths, and angles, contributing to our understanding of the compound's chemical behavior (Lakshmithendral et al., 2019).
Chemical Reactions and Properties
The reactivity of 1,3,4-oxadiazole derivatives can be influenced by substituents on the phenol moiety, as demonstrated in studies where these compounds undergo various chemical reactions, including solvatochromism and tautomerism. These reactions are essential for understanding the compound's potential applications and its behavior in different environments (Kakanejadifard et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of 1,3,4-oxadiazole derivatives can vary significantly depending on the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for specific applications, including its role in materials science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the nature of substituents on the oxadiazole ring and the phenol moiety. Studies have shown that these compounds exhibit a range of activities, from antibacterial to antioxidative, depending on their chemical makeup (Shakir, Abdulla, & Ariffin, 2014).
科学的研究の応用
Antioxidant Activity
- Synthesis of Oxadiazoles with Antioxidant Properties : The synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been explored. These compounds, including variants of 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol, demonstrated significant free-radical scavenging ability, showcasing their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Biological and Pharmacological Screening
- Synthesis and Pharmacological Screening : Novel derivatives of 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol have been synthesized and subjected to pharmacological screening, including anticonvulsant properties (Shaharyar et al., 2016).
Structural Characterization
- NMR Study of Oxadiazole Derivatives : A detailed Nuclear Magnetic Resonance (NMR) study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, related to 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol, has been conducted to understand its structural properties (Ying-jun, 2012).
Insecticidal, Antibacterial, and Enzyme Inhibition
- Synthesis of Oxadiazoles for Biological Activity : Research has been conducted on synthesizing 5‐substituted phenoxymethyl‐1,3,4-oxadiazoles and evaluating their insecticidal, antibacterial, and anti‐acetylcholine esterase activities (Misra, 1983).
Cancer Research
- Design and Evaluation as Cancer Inhibitors : Oxadiazole derivatives, including those related to 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol, have been designed, synthesized, and evaluated for their inhibitory effect on Collapsin response mediator protein 1 (CRMP 1), relevant in small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Antibacterial Properties
- Antibacterial Properties of Oxadiazole Derivatives : The Schiff base compounds, including variants of 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol, have been evaluated for their antibacterial activities against various bacteria like Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Sensing and Luminescent Applications
- Fluoride Chemosensors : Novel anion sensors based on 1,3,4-oxadiazole groups, related to 2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol, have been developed for fluoride sensing, demonstrating significant color changes upon addition of fluoride (Ma et al., 2013).
- Organic Light-Emitting Diodes (OLEDs) : Research on iridium emitters with 1,3,4-oxadiazole ancillary ligands, including variants of the specified compound, for efficient OLEDs with low efficiency roll-off has been conducted (Jin et al., 2014).
Corrosion Inhibition
- Anticorrosive Action for Steel : The oxadiazole derivative 2-(phenoxymethyl)-5-p-tolyl-1,3,4-oxadiazole has been tested as a corrosion inhibitor for mild steel, indicating potential applications in industrial corrosion protection (Kumar, Kalia, & Dahiya, 2022).
Optical Studies
- Optical Studies of Metal Complexes : Synthesis and optical studies of metal complexes involving 1,3,4-oxadiazole derivatives have been explored, providing insights into their potential applications in optical materials (Mekkey et al., 2020).
将来の方向性
The future directions for “2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol” could involve further studies to explore its potential biological activities and applications. Given the wide range of activities exhibited by oxadiazoles, this compound could be a promising candidate for drug development .
特性
IUPAC Name |
2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-13-9-5-4-8-12(13)15-17-16-14(20-15)10-19-11-6-2-1-3-7-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEJJQMLMWCPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



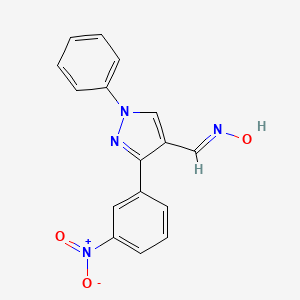

![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5527978.png)
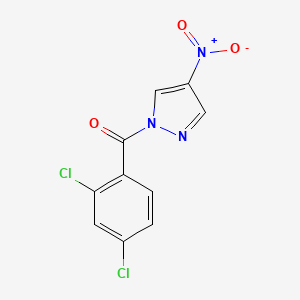
![N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)
![1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)
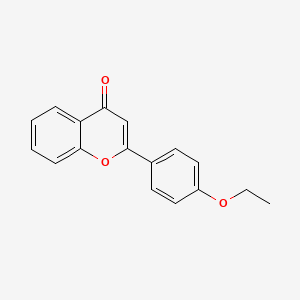
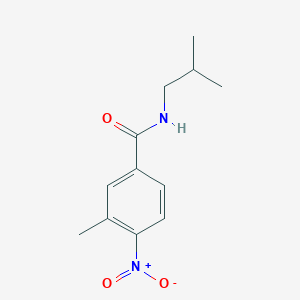
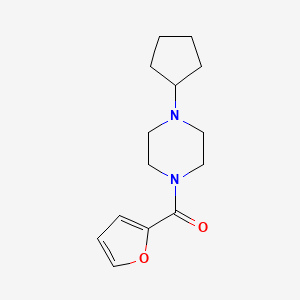
![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5528041.png)
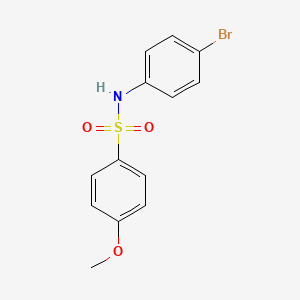
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)pentanamide](/img/structure/B5528052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5528056.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-propylphenoxy)acetohydrazide](/img/structure/B5528070.png)